molecular formula C24H33N3O2S B1217888 Dixyrazine CAS No. 2470-73-7

Dixyrazine

Katalognummer B1217888
CAS-Nummer: 2470-73-7
Molekulargewicht: 427.6 g/mol
InChI-Schlüssel: MSYUMPGNGDNTIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves Schiff base condensation protocols or catalytic hydroxy-directed peptide bond formations. For instance, the phthalocyanine variant dicarbahemiporphyrazine follows a simple Schiff base condensation protocol, which can be modified to incorporate a variety of modified benzene rings into the macrocycle (Barone et al., 2010). Another method involves diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formations for the synthesis of 2,5-Diketopiperazines (DKPs), demonstrating the utility of this protocol by synthesizing natural products with high to excellent yields without intermediate purification (Koshizuka et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to dixyrazine, such as dihydroxydicarbahemiporphyrazine and tetrahydroxydicarbahemiporphyrazine, has been elucidated using X-ray diffraction. These compounds adopt planar conformations due to the tautomerization of the internal hydrogen atoms to meso nitrogen positions, demonstrating the importance of molecular structure in understanding the chemical behavior of such compounds (Barone et al., 2010).

Chemical Reactions and Properties

Research on compounds with functionalities similar to dixyrazine reveals intricate chemical reactions and properties. For example, the formation of diketopiperazine (DKP) under solid-phase peptide synthesis conditions indicates the efficiency of intramolecular aminolysis reactions, suggesting complex reaction mechanisms that could be relevant to dixyrazine analogs (Pedroso et al., 1986).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from studies on compounds like 2,5-dichloro-3-methoxypyrazine, which underwent a detailed three-dimensional X-ray structure determination to elucidate its crystal and molecular structure (Carter & Boer, 1972). Such analyses are crucial for understanding the physical behavior and stability of compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for understanding a compound's behavior in various environments. Research on the aerobic oxidation of benzylic sp3 C−H bonds through cooperative visible-light photoredox catalysis of N-hydroxyimide and dicyanopyrazine offers insights into novel approaches for the oxygenation of a series of benzylic sp3 C−H bonds, highlighting innovative methods for manipulating chemical properties (Liu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Protection of Blood-Brain Barrier

Dixyrazine, a phenothiazine, has demonstrated significant potential in protecting the blood-brain barrier during acute hypertension. In studies involving conscious rats, dixyrazine showed a substantial reduction in the leakage of serum albumin when subjected to hypertension induced by adrenaline or bicuculline. However, it did not protect the blood-brain barrier during osmotic stress induced by intracarotid infusion of urea. These findings suggest its specific application in conditions involving mechanical stress on the blood-brain barrier rather than osmotic stress (Johansson, Auer, & Linder, 1982).

Antiemetic Effects

Dixyrazine has shown significant antiemetic effects in various clinical settings. A double-blind controlled study involving women undergoing legal abortion or gynecological surgery revealed a marked antiemetic response in the dixyrazine groups compared to the placebo-treated groups. This suggests its effectiveness as an antiemetic agent in postoperative settings (Kivalo & Rosenberg, 1976). Additionally, in a study comparing dixyrazine with diazepam for premedication in cataract surgery, it was found that dixyrazine is suitable for calm patients requiring only slight sedation, indicating its utility in specific surgical premedications (Oikkonen et al., 1994).

Pharmacokinetics and Stability

The pharmacokinetics of dixyrazine reveal a low and interindividual varying bioavailability, which is improved by food intake. This indicates that the drug's effectiveness can be influenced by dietary factors, which is important for its application in clinical settings (Liedholm et al., 1985). Moreover, a study on the stability of dixyrazine and chlorprothixene in intravenous admixtures found that the mixture was stable over a 6-hour period under light protection and at various temperatures, which is crucial for its use in clinical practice (Kopelent-Frank & Mittlböck, 1996).

Safety And Hazards

Dixyrazine may increase the risk or severity of CNS depression when combined with other drugs . For example, the risk or severity of CNS depression can be increased when 1,2-Benzodiazepine is combined with Dixyrazine . The serum concentration of Acebutolol can be increased when it is combined with Dixyrazine .

Eigenschaften

IUPAC Name

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYUMPGNGDNTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947639
Record name Dixyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dixyrazine

CAS RN

2470-73-7
Record name Dixyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2470-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dixyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002470737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dixyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dixyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-[2-methyl-3-(10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIXYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H368W3AYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dixyrazine
Reactant of Route 2
Reactant of Route 2
Dixyrazine
Reactant of Route 3
Dixyrazine
Reactant of Route 4
Dixyrazine
Reactant of Route 5
Dixyrazine
Reactant of Route 6
Reactant of Route 6
Dixyrazine

Citations

For This Compound
1,090
Citations
S Larsson, C Jonmarker - Acta anaesthesiologica scandinavica, 1990 - Wiley Online Library
… % in the droperidol group, and 25% in the dixyrazine group (P<0.05 as compared to the control … in the dixyrazine group (P< 0.05) were difficult to arouse. It is concluded that dixyrazine …
Number of citations: 50 onlinelibrary.wiley.com
C Glaser, C Sitzwohl, T Wallner… - Acta …, 2004 - Wiley Online Library
… to receive either dixyrazine 10 mg or placebo … dixyrazine group (P≤0.004). The incidence of nausea in the first 2 h was reduced from 15% in the placebo group to 4% in the dixyrazine …
Number of citations: 27 onlinelibrary.wiley.com
E Kokinsky, E Thornberg, K Nilsson… - Acta …, 1999 - Wiley Online Library
… the prophylactic effect of dixyrazine, a phenothiazine with … The patients were randomised to receive either dixyrazine 0.25 … the incidence of vomiting was 3% in the dixyrazine group …
Number of citations: 29 onlinelibrary.wiley.com
E Karlsson, LE Larsson… - Acta anaesthesiologica …, 1993 - Wiley Online Library
… With prophylactic dixyrazine the incidence of … dixyrazine, 20 of 29 children in the fentanyl group vomited compared to 13 of 29 in the halothane group (ns). Thus, prophylactic dixyrazine …
Number of citations: 24 onlinelibrary.wiley.com
S Larsson, M Hägerdal… - Acta anaesthesiologica …, 1988 - Wiley Online Library
… postoperative dizziness than dixyrazine and placebo. Lack of recall was produced by both morphine–scopolamine and dixyrazine. It is concluded that premedication with dixyrazine is a …
Number of citations: 15 onlinelibrary.wiley.com
B Sorbe, C Hallén, NG Skåre, I Underskog - Radiotherapy and Oncology, 1989 - Elsevier
In a prospective randomized and double-blind cross-over study, a new antiemetic regimen consisting of betamethasone (1 × 8 mg) and dixyrazine (a phenothiazine derivative) (4 × 10 …
Number of citations: 14 www.sciencedirect.com
H Liedholm, A Liden, L Kroon, A Melander… - Drug-nutrient …, 1985 - europepmc.org
… Like some other lipophilic weakly basic drugs, dixyrazine showed a … Dixyrazine was found to have a very low and interindividually varying bioavailability; in the fasting state, dixyrazine …
Number of citations: 16 europepmc.org
J Poulsen - Acta Dermato-Venereologica, 1981 - medicaljournalssweden.se
… treatment with large doses of dixyrazine (Esucos, UCB, Belgium). The hair, skin, and eyes returned to normal within 2 months of withdrawal of dixyrazine, without any other treatment. …
Number of citations: 24 medicaljournalssweden.se
I Kivalo, P Rosenberg - Annales chirurgiae et …, 1976 - pubmed.ncbi.nlm.nih.gov
… Dixyrazine or part I) or intramuscularly at the end of … dixyrazine groups was observed when compared with the placebo treated groups in both part I and II (p less than 0.001). Dixyrazine …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
PO Feet, S Larsen, OH Robak - Acta Psychiatrica Scandinavica, 1985 - Wiley Online Library
… between dixyrazine and placebo in favour of dixyrazine, and … scored were lowest in the group treated with dixyrazine (Fig. 2). … group and 62% in the dixyrazine group were classified as …
Number of citations: 10 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.